2-(3-Fluoro-4-methylphenyl)pyrrole
CAS No.: 2096453-78-8
Cat. No.: VC6023784
Molecular Formula: C11H10FN
Molecular Weight: 175.206
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2096453-78-8 |
|---|---|
| Molecular Formula | C11H10FN |
| Molecular Weight | 175.206 |
| IUPAC Name | 2-(3-fluoro-4-methylphenyl)-1H-pyrrole |
| Standard InChI | InChI=1S/C11H10FN/c1-8-4-5-9(7-10(8)12)11-3-2-6-13-11/h2-7,13H,1H3 |
| Standard InChI Key | VXFZDAJVRQZCOD-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=CC=CN2)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure features a five-membered pyrrole ring (1H-pyrrole) linked to a fluorine-substituted aromatic ring at the 2-position. Key identifiers include:
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IUPAC Name: 2-(3-fluoro-4-methylphenyl)-1H-pyrrole
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SMILES: CC1=C(C=C(C=C1)C2=CC=CN2)F
Spectroscopic and Computational Data
Density functional theory (DFT) calculations and spectroscopic analyses (e.g., NMR, IR) reveal the influence of fluorine on electron distribution. The fluorine atom induces electron-withdrawing effects, polarizing the phenyl ring and enhancing the compound’s stability and lipophilicity .
Synthetic Methodologies
Laboratory-Scale Synthesis
The Paal-Knorr cyclization is a common route, involving the reaction of 3-fluoro-4-methylbenzaldehyde with pyrrole under acidic conditions (e.g., HCl or ) . Alternative methods include:
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Grubbs Catalyst-Mediated Cyclization: Used in the synthesis of polyfunctionalized fluoropyrroles from aldehydes .
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Industrial Production: Optimized via continuous flow reactors and chromatographic purification to achieve >95% purity .
Table 1: Synthetic Routes and Yields
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Paal-Knorr Cyclization | 3-Fluoro-4-methylbenzaldehyde, HCl | 65–75 | 90–95 |
| Grubbs Catalyst | Diene intermediates, Grubbs II | 50–60 | 85–90 |
Chemical Reactivity and Derivative Formation
Oxidation and Reduction
Electrophilic Substitution
The pyrrole ring undergoes halogenation and nitration. For example, bromination produces 3-bromo-2-(3-fluoro-4-methylphenyl)pyrrole, a precursor for cross-coupling reactions .
Biological and Material Science Applications
Antimicrobial Activity
Studies report moderate antibacterial effects against Staphylococcus aureus and Enterococcus faecalis, with MIC values of 16–32 μg/mL .
Table 2: Antimicrobial Activity Profile
| Bacterial Strain | MIC (μg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 16–32 | Membrane disruption |
| Enterococcus faecalis | 16–32 | DNA gyrase inhibition |
Materials Science
The compound serves as a building block for organic semiconductors and conductive polymers due to its planar structure and electron-deficient aromatic system .
Structure-Activity Relationships (SAR)
Fluorine’s electronegativity enhances binding affinity to biological targets (e.g., enzymes, tubulin). Analogues with chlorine or methoxy groups exhibit reduced activity, underscoring fluorine’s critical role .
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